2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide
Description
The compound 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide is a structurally complex derivative of 2-propanol (isopropyl alcohol). Its molecular formula is C₁₉H₂₀F₇INO₂, with a molecular weight of 554 g/mol. The molecule features a 2-propanol backbone substituted at the 1-position with a secondary amine group bearing a heptafluoropropyl (C₃F₇) and isopropyl (C₃H₇) moiety. The 3-position is substituted with a 1-naphthalenyloxy group, and the compound exists as a hydroiodide salt, indicating protonation of the amine by hydroiodic acid (HI).
The heptafluoropropyl group introduces significant electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F7NO2.HI/c1-12(2)27(19(25,26)17(20,21)18(22,23)24)10-14(28)11-29-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,28H,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUYVLZGRBXWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C(C(F)(F)F)(F)F)(F)F.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F7INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933761 | |
| Record name | 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149825-35-4 | |
| Record name | Propranolol FD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149825354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Heptafluoropropyl)(propan-2-yl)amino]-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Propanol, 1-((heptafluoropropyl)(1-methylethyl)amino)-3-(1-naphthalenyloxy)-, hydroiodide is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a propanol backbone with a heptafluoropropyl group and a naphthalenyloxy moiety, which may contribute to its biological interactions. The presence of fluorinated groups often enhances lipophilicity and alters pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F₇I₁N₁O₁ |
| Molecular Weight | 408.2 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that compounds with similar structures can exhibit various pharmacological effects, such as:
- Antidepressant Activity : Some derivatives of propanol have shown potential as antidepressants by modulating neurotransmitter systems, particularly norepinephrine and serotonin pathways .
- Antifungal Properties : Certain naphthalene derivatives are known for their antifungal activity, which may also extend to this compound due to structural similarities .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. For 2-Propanol derivatives:
- Acute Toxicity : Reports suggest that isopropanol-related compounds can lead to central nervous system depression when ingested in large quantities . Symptoms may include dizziness, headache, and in severe cases, coma.
- Chronic Exposure Effects : Long-term exposure studies on similar compounds have indicated potential nephrotoxic effects, particularly in male rodents . This raises concerns about the safety of chronic use in therapeutic contexts.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Antidepressant Efficacy : A study on 1-phenyl-1-propanol demonstrated its ability to enhance norepinephrine release, suggesting a mechanism for its antidepressant effects .
- Structure-Activity Relationship (SAR) : Research focusing on naphthalene-containing compounds has revealed that modifications to the side chains can significantly alter biological activity. For instance, the introduction of amino groups has been linked to enhanced bioactivity and reduced toxicity profiles .
The proposed mechanisms for the biological activity of this compound involve:
- Neurotransmitter Modulation : Similar compounds interact with serotonin and norepinephrine receptors, which could explain potential antidepressant effects.
- Membrane Interaction : The fluorinated groups may facilitate membrane penetration and alter lipid bilayer dynamics, enhancing bioavailability and efficacy against microbial targets.
Scientific Research Applications
Organic Synthesis
2-Propanol derivatives are commonly utilized as solvents and reagents in organic synthesis. The hydroiodide form can facilitate nucleophilic substitution reactions due to the presence of iodine, which acts as a good leaving group. This property is advantageous in synthesizing more complex organic molecules.
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug formulation and delivery systems. Its ability to form stable complexes with various active pharmaceutical ingredients (APIs) can enhance the solubility and bioavailability of drugs. Research has shown that compounds with similar structures can improve the pharmacokinetic profiles of medications by modifying their release rates.
Material Science
In material science, 2-Propanol derivatives are explored for their potential in developing advanced materials such as polymers and coatings. The incorporation of fluorinated groups can enhance the material's resistance to solvents and improve thermal stability. Studies have indicated that such materials exhibit superior performance in harsh environments compared to their non-fluorinated counterparts.
Environmental Applications
The compound's properties may also lend themselves to applications in environmental science, particularly in the development of green solvents or reagents that minimize harmful emissions during chemical processes. The use of fluorinated compounds is being investigated for their potential to replace traditional solvents that pose environmental risks.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis of Fluorinated Compounds | To explore the reactivity of 2-Propanol derivatives in nucleophilic substitutions | Demonstrated high yields when using hydroiodide as a reagent |
| Drug Delivery Systems | Investigating the solubility enhancement of poorly soluble drugs | Improved solubility and bioavailability observed with formulations containing 2-Propanol derivatives |
| Development of Fluorinated Polymers | Assessing the thermal stability of new polymeric materials | Materials exhibited enhanced thermal resistance and lower degradation rates compared to traditional polymers |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituents, molecular weight, and salt forms:
Key Observations:
Substituent Impact on Properties: The heptafluoropropyl group in the target compound distinguishes it from non-fluorinated analogs like propranolol. Fluorination increases molecular weight (554 vs. Replacement of the amino group with chlorine () results in a simpler, neutral molecule (236.69 g/mol) with reduced hydrogen-bonding capacity, likely altering solubility and receptor affinity .
Salt Form Differences: Hydroiodide salts are less common in pharmaceuticals than hydrochlorides. The larger iodide ion may reduce aqueous solubility compared to propranolol hydrochloride but could enhance crystallinity or stability under specific conditions .
Aromatic Group Variations: Substitution of the naphthoxy group with benzodioxin () or quinolinyl () moieties modifies electronic and steric properties. For example, the benzodioxin group in C₁₄H₂₁NO₄ introduces additional oxygen atoms, increasing polarity (Topological Polar Surface Area = 58.3 Ų) .
Classification Challenges: highlights that detector arrays optimized for distinguishing 1-propanol/2-propanol mixtures perform poorly with structurally nuanced analogs. This underscores the need for advanced analytical techniques (e.g., LC-MS/MS, NMR) to differentiate these compounds .
Research Findings and Implications
- Metabolic Stability : Fluorinated analogs like the target compound may exhibit prolonged half-lives due to C-F bond resistance to enzymatic cleavage, a trend observed in fluorinated pharmaceuticals like fluoxetine .
- Receptor Binding: The naphthoxy group’s retention across multiple analogs (e.g., propranolol) suggests conserved beta-adrenergic receptor interactions. However, steric hindrance from the heptafluoropropyl group could alter binding kinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be adapted from multi-step protocols involving hydroxylamine hydrochloride (82% yield in DMSO at 100°C) and Pd-catalyzed coupling (20.5–34.0% yield in dioxane at 100°C) . Key steps include fluorinated amine coupling and naphthyloxy group introduction. Yield optimization requires precise temperature control (e.g., 70°C for Fe/NH₄Cl reductions) and inert atmosphere (N₂) during malonate condensations .
Q. How is the stereochemistry and structural integrity of this compound validated?
- Methodological Answer : Use chiral chromatography (e.g., SFC/HPLC) and compare optical rotation data with NIST standards (e.g., (S)-propranolol analogs with InChIKey AQHHHDLHHXJYJD-CQSZACIVSA-N) . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of the heptafluoropropyl and naphthalenyloxy groups .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Employ LC-MS with UV/fluorescence detection (λ = 254 nm for naphthalene absorption) and quantify impurities (e.g., unreacted amines) using reference standards from pharmaceutical guidelines . Mass accuracy (<2 ppm) ensures identification of hydroiodide counterion (m/z 127) .
Advanced Research Questions
Q. How do fluorinated substituents impact receptor binding or metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Compare binding affinities using radiolabeled analogs (e.g., tritiated propranolol derivatives ). Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation, as shown in toxicity studies (LC₅₀ data for naphthoquinone derivatives: 0.035 mg/L) . Molecular dynamics simulations can model fluorine’s electron-withdrawing effects on β-adrenergic receptor interactions.
Q. What strategies resolve contradictions in catalytic efficiency during synthesis?
- Methodological Answer : Low Pd-catalyzed coupling yields (20.5–34.0% ) may stem from steric hindrance from the heptafluoropropyl group. Screen alternative catalysts (e.g., Buchwald-Hartwig ligands) or microwave-assisted conditions to enhance reaction rates. Analyze by-products via GC-MS to identify competing pathways (e.g., dehalogenation) .
Q. How can isotopic labeling (e.g., ¹⁸F, ³H) be applied to track pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
